Lipophilicity Comparison: LogP 3.41 for the Target Compound vs 2.88 for 4‑Bromophenylthiourea
The partition coefficient (LogP) of 4‑bromo‑2,3‑dichlorophenylthiourea is reported as 3.4114, while the mono‑brominated analog 4‑bromophenylthiourea has a LogP of 2.8779 [1]. The 0.53‑unit increase translates to an approximately 3.4‑fold greater lipophilicity, which is expected to enhance membrane permeation and intracellular target engagement [2]. The 2,3‑dichlorophenylthiourea analog possesses a LogP of 3.4222, nearly identical to the target compound, but lacks the bromine atom required for the antipathogenic activity profile described in class‑level SAR studies [1][3].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4114 |
| Comparator Or Baseline | 4‑Bromophenylthiourea LogP = 2.8779; 2,3‑Dichlorophenylthiourea LogP = 3.4222 |
| Quantified Difference | ΔLogP = +0.53 vs 4‑bromophenylthiourea; ΔLogP = -0.01 vs 2,3‑dichlorophenylthiourea |
| Conditions | Predicted LogP values from vendor and database entries |
Why This Matters
A LogP of 3.41 places the compound in a lipophilicity range that balances passive membrane permeability with aqueous solubility, making it superior to the less lipophilic mono‑brominated analog for assays targeting intracellular bacterial pathogens or intracellular enzymes.
- [1] Molbase. (4-Bromophenyl)thiourea. LogP 2.87790. (CAS 2646-30-2). https://mip.molbase.cn/en/index.html View Source
- [2] Molbase. 1-(2,3-Dichlorophenyl)-2-thiourea. LogP 3.42220. (CAS 41542-06-7). https://mip.molbase.cn/en/index.html View Source
- [3] Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Molecules, 16(9), 7593–7607. Anti‑pathogenic activity correlated with one Br/I and two‑three Cl. View Source
